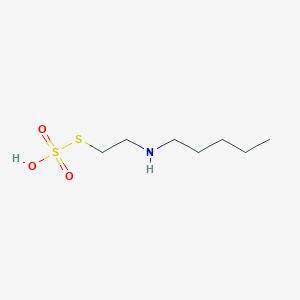
1-(2-sulfosulfanylethylamino)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-sulfosulfanylethylamino)pentane is an organosulfur compound with the molecular formula C₇H₁₇NO₃S₂. This compound is characterized by the presence of an ethanethiol group, a pentylamino group, and a hydrogen sulfate ester group. It is known for its distinct sulfurous odor and is used in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-sulfosulfanylethylamino)pentane can be synthesized through the reaction of ethanethiol with 2-pentylamine in the presence of sulfuric acid. The reaction typically involves the following steps:
Formation of the intermediate: Ethanethiol reacts with 2-pentylamine to form an intermediate compound.
Esterification: The intermediate compound is then treated with sulfuric acid to form the hydrogen sulfate ester.
Industrial Production Methods
Industrial production of ethanethiol, 2-pentylamino-, hydrogen sulfate (ester) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-sulfosulfanylethylamino)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The hydrogen sulfate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanethiol derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(2-sulfosulfanylethylamino)pentane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of ethanethiol, 2-pentylamino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity. The hydrogen sulfate ester group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methanethiol: Similar structure but with a methyl group instead of an ethyl group.
Butanethiol: Similar structure but with a butyl group instead of a pentyl group.
Ethanol: Similar structure but with an oxygen atom instead of a sulfur atom.
Uniqueness
1-(2-sulfosulfanylethylamino)pentane is unique due to the presence of both a pentylamino group and a hydrogen sulfate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
1190-89-2 |
|---|---|
Fórmula molecular |
C7H17NO3S2 |
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
1-(2-sulfosulfanylethylamino)pentane |
InChI |
InChI=1S/C7H17NO3S2/c1-2-3-4-5-8-6-7-12-13(9,10)11/h8H,2-7H2,1H3,(H,9,10,11) |
Clave InChI |
HPEMBKNBNFNSLU-UHFFFAOYSA-N |
SMILES |
CCCCCNCCSS(=O)(=O)O |
SMILES canónico |
CCCCCNCCSS(=O)(=O)O |
Key on ui other cas no. |
1190-89-2 |
Sinónimos |
Thiosulfuric acid S-[2-(pentylamino)ethyl] ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















